molecular formula C20H15NO5 B5619088 2-OXO-2-PHENYLETHYL 3-(FURAN-2-AMIDO)BENZOATE

2-OXO-2-PHENYLETHYL 3-(FURAN-2-AMIDO)BENZOATE

Cat. No.: B5619088
M. Wt: 349.3 g/mol
InChI Key: HXQSPJCZBWJGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-2-PHENYLETHYL 3-(FURAN-2-AMIDO)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 3-(FURAN-2-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method is the condensation reaction between 2-oxo-2-phenylethyl benzoate and furan-2-carboxamide under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions and optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 3-(FURAN-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-OXO-2-PHENYLETHYL 3-(FURAN-2-AMIDO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-OXO-2-PHENYLETHYL 3-(FURAN-2-AMIDO)BENZOATE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-PHENYLETHYL 3-(FURAN-2-AMIDO)BENZOATE is unique due to the presence of both furan and amido groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

phenacyl 3-(furan-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-17(14-6-2-1-3-7-14)13-26-20(24)15-8-4-9-16(12-15)21-19(23)18-10-5-11-25-18/h1-12H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQSPJCZBWJGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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